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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

SAINT2 (Sequential Assembly of Intermediates for Novel Topologies) is a software package for
de novo protein structure prediction.[1] It operates on the principle of cotranslational protein
folding, where the protein is folded as it is being synthesized.[1] This guide provides a detailed
overview of the necessary input files for utilizing SAINT2 in your research.

Core Input Files

SAINT2 requires three primary input files to generate protein structure models.[1] An optional
fourth file can be provided for model evaluation.[1] The file naming convention typically uses a
common prefix (represented here as foo) for all files associated with a single target.
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File Name Format Description

A standard FASTA format file
containing the amino acid

foo.fasta.txt FASTA _
sequence of the target protein.

[1]

A fragment library file that
. _ provides structural information
foo.flib Flib
for short segments of the

protein sequence.

A file listing predicted residue-
residue contacts. Each line
represents a contact with three
foo.con Contact File columns: the indices of the two
residues in contact and a
score for the prediction (i

score).[1]

A Protein Data Bank (PDB) file
containing the experimentally
determined structure of the
foo.pdb PDB (Optional) target protein. This file is used
to evaluate the accuracy of the
models generated by SAINT2.

[1]

Experimental Protocols and Methodologies

The generation of the input files, particularly the fragment library and the contact prediction file,
relies on established bioinformatics protocols.

o Fragment Library Generation: Fragment libraries are typically generated using programs that
search for short sequence segments (fragments) in a database of known protein structures
that are homologous to the target sequence. These fragments provide the local structural
information that SAINT2 assembles.
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» Residue-Residue Contact Prediction: The contact file is the output of contact prediction
algorithms. These methods use co-evolutionary information from multiple sequence
alignments or deep learning techniques to predict which amino acid residues are likely to be
close to each other in the folded protein.

SAINT2 Workflow

The following diagram illustrates the logical flow of input files into the SAINT2 software to
produce protein structure models.
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SAINT2 Input and Output Workflow.

Note on SAINT Variants

It is important to distinguish the SAINT2 protein structure prediction software from other tools
with similar names, such as SAINTexpress. SAINTexpress is used for the "Significance
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Analysis of INTeractome" in affinity purification-mass spectrometry (AP-MS) experiments and
requires a different set of input files: a bait file, a prey file, and an interaction file.[2][3] This
guide pertains exclusively to the SAINT2 software for de novo protein structure prediction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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